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molecular formula C11H9BrN2 B116354 5-Bromo-4-(4-methylphenyl)pyrimidine CAS No. 149323-50-2

5-Bromo-4-(4-methylphenyl)pyrimidine

Cat. No. B116354
M. Wt: 249.11 g/mol
InChI Key: ZVXXEMMIVLDQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389641

Procedure details

To a solution of 5-bromopyrimidine (15.9 g, 0.1 mmol) in ether (200 ml) was added a Grignard reagent (prepared from p-tolyl bromide (20.52 g, 0.12 mmol), magnesium (2.92 g, 0.1 mmol) and ether (100 ml) dropwise at room temperature during 10 minutes. After the addition, the resulting suspension was heated under reflux for 1 hour and allowed to stand overnight. The reaction mixture was treated with aqueous ammonium chloride and then the ether layers were collected. The aqueous layers were extracted with methylene chloride and the extracts were combined with the ether layers and concentrated to dryness. The residue was purified by column chromatography on silica gel and then dissolved in acetone (100 ml). To the acetone solution was added a solution of potassium permanganate in acetone until red color disappeared, manganese dioxide was removed from the reaction mixture by filtration. The filtrate was concentrated to dryness and the residue was purified by column chromatography on silica gel. Recrystallization from hexane afforded colorless needles (12.8 g, 51%), m.p. 81°-82° C.
Quantity
15.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.52 g
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[C:8]1([CH3:15])[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1.[Mg].[Cl-].[NH4+]>CCOCC>[Br:1][C:2]1[C:3]([C:11]2[CH:12]=[CH:13][C:8]([CH3:15])=[CH:9][CH:10]=2)=[N:4][CH:5]=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20.52 g
Type
reactant
Smiles
C1(=CC=C(C=C1)Br)C
Name
Quantity
2.92 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ether layers were collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone (100 ml)
ADDITION
Type
ADDITION
Details
To the acetone solution was added a solution of potassium permanganate in acetone until red color
CUSTOM
Type
CUSTOM
Details
manganese dioxide was removed from the reaction mixture by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane afforded colorless needles (12.8 g, 51%), m.p. 81°-82° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C(=NC=NC1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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